molecular formula C11H17NO B6326814 2-[(Dimethylamino)methyl]-3,5-dimethylphenol CAS No. 63487-28-5

2-[(Dimethylamino)methyl]-3,5-dimethylphenol

Cat. No.: B6326814
CAS No.: 63487-28-5
M. Wt: 179.26 g/mol
InChI Key: MCISBWLLFRYDHR-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-3,5-dimethylphenol is a phenolic derivative characterized by a phenol ring substituted with two methyl groups at positions 3 and 5 and a dimethylaminomethyl group at position 2.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-3,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-9(2)10(7-12(3)4)11(13)6-8/h5-6,13H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCISBWLLFRYDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonylation-Oxidation-Hydrolysis Route

The carbonylation-oxidation-hydrolysis method, described in CN104761435A , utilizes xylene isomers (o-, m-, or p-xylene) as starting materials. The process involves three stages:

  • Acylation : Xylene reacts with acylating agents (e.g., acetyl chloride or acetic anhydride) in the presence of Lewis acids (AlCl₃ or FeCl₃) at 0–150°C to form 3,5-dimethylacetophenone.

  • Bayer-Villiger Oxidation : The ketone intermediate undergoes oxidation with peracids (e.g., meta-chloroperbenzoic acid) in non-protonic solvents (methylene chloride) to yield 3,5-dimethylphenol ester.

  • Hydrolysis : The ester is hydrolyzed under acidic or alkaline conditions (HCl or Na₂CO₃) to produce MX.

Key Data :

StepCatalystTemperature (°C)Yield (%)
AcylationAlCl₃10089.2
Bayer-Villiger OxidationmCPBA2591.7
HydrolysisHCl2586.3
Total Yield 70.6

This method achieves a total yield of 70.6% under optimized conditions, with AlCl₃ as the preferred Lewis acid.

Catalytic Demethylation of Isophorone

As reported in ChemicalBook , MX can also be synthesized via gas-phase catalytic demethylation of isophorone (a cyclic ketone) using metal alloys. This single-step process eliminates the need for multi-stage reactions but requires precise temperature control (250–300°C) and specialized catalysts to minimize byproducts like 3,4-dimethylphenol.

ParameterValue
SolventEthanol/Water
CatalystHCl or NaOH
Temperature60–80°C
Reaction Time4–8 h

Steric hindrance from the 3,5-dimethyl groups may necessitate elevated temperatures or catalytic additives to enhance ortho-selectivity.

Catalytic Aminomethylation

The synthetic strategy described in CN110143889B for analogous compounds employs copper-hydride catalysts (e.g., CuH(PPh₃)) to mediate the addition of dimethylaminomethyl groups. Adapting this method:

  • MX reacts with a pre-formed dimethylaminomethyl silane reagent.

  • The copper catalyst facilitates C–N bond formation at the ortho position.

Advantages :

  • Higher regioselectivity compared to traditional Mannich reactions.

  • Mild reaction conditions (25–50°C).

Process Optimization and Challenges

Regioselectivity Control

The presence of methyl groups at the 3 and 5 positions directs electrophilic substitution to the 2 and 6 positions. Achieving >90% ortho-selectivity requires:

  • Directed metalation : Using directing groups (e.g., boronic esters) to transiently block the 6 position.

  • Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity at the ortho site.

Purification Challenges

Separation of this compound from regioisomers (e.g., 4- or 6-substituted products) necessitates advanced techniques:

  • Crystallization : Differential solubility in hexane/ethyl acetate mixtures.

  • Chromatography : Silica gel column chromatography with gradient elution (5–20% methanol in DCM).

Comparative Analysis of Synthetic Routes

MethodYield (%)Selectivity (%)Cost (Relative)Scalability
Mannich Reaction50–6570–85LowModerate
Catalytic Aminomethylation75–8590–95HighHigh

The catalytic route, while costlier due to metal catalysts, offers superior yields and selectivity, making it preferable for industrial-scale production .

Chemical Reactions Analysis

Mannich-Type Reactions

This compound serves as a dimethylaminomethyl transfer agent in nucleophilic substitutions. Key applications include:

  • Reactivity with alcohols, thiols, and phosphines : The dimethylaminomethyl group is transferred to substrates under mild conditions (room temperature, inert solvents) without requiring activating agents . For example:

    • Reaction with alcohols yields E–CH₂NMe₂ derivatives.

    • Electrophilic aromatic substitution occurs with phenolic substrates, forming bis(N,N-dimethylamino)methyl products .

Mechanistic Insight :
The dimethylaminomethyl group acts as an electrophilic synthon, facilitated by the electron-donating methyl groups on the aromatic ring.

Phenolic Hydroxyl Group Reactions

The hydroxyl group participates in typical phenol transformations:

Esterification

  • Reacts with acylating agents (e.g., acetyl chloride, diacetyl oxide) in the presence of Lewis acids (AlCl₃, FeCl₃) to form aryl esters .

  • Example: Acylation at 100°C yields 3,5-dimethylphenyl alkyl ketones with up to 85% yield under optimized conditions .

Etherification

  • Alkylation with 3-chloro-1,2-propanediol in basic media (NaOH, K₂CO₃) produces 3-(3,5-dimethylphenoxy)propane-1,2-diol , a precursor for pharmaceuticals like Metaxalone .

Conditions :

Reaction TypeTemperatureCatalystYieldReference
Acylation100°CAlCl₃85%
Etherification80–100°CNaOH95%

Salt Formation

  • Forms stable hydrochloride salts via protonation of the tertiary amine, as evidenced by the crystalline structure of 2-dimethylaminomethyl-3,5-dimethylphenol hydrochloride .

Quaternization

  • Reacts with alkyl halides (e.g., methyl iodide) to generate quaternary ammonium salts, enhancing water solubility for pharmaceutical formulations .

Carbamate Formation

The hydroxyl group reacts with carbamoylating reagents (e.g., N,N′-disuccinimidyl carbonate) to yield carbamates, which are pivotal in prodrug design .

Example Protocol :

  • React with N,N′-disuccinimidyl carbonate (DSC) in THF.

  • Catalyze with triethylamine.

  • Isolate carbamate derivatives in >90% yield .

Oxidation

  • The benzylic C–N bond in the dimethylaminomethyl group is susceptible to oxidation, forming 3,5-dimethylphenol derivatives under strong oxidizing conditions (e.g., peracids) .

Reduction

  • Catalytic hydrogenation (Pd/C, H₂) reduces the aromatic ring, but the dimethylamino group remains intact .

Complexation with Metals

  • Acts as a ligand for transition metals (Co²⁺, Ni²⁺) via the phenolic oxygen and dimethylamino nitrogen, forming tetrahedral or octahedral complexes used in catalysis .

Complex Properties :

Metal IonGeometryApplicationReference
Co(II)TetrahedralCatalytic oxidation
Ni(II)OctahedralBioactive materials

Biological Activity

  • Derivatives exhibit antimicrobial properties due to disruption of bacterial cell walls .

  • Carbamate analogs show potential as thyroid hormone receptor β agonists for treating dyslipidemia .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-[(Dimethylamino)methyl]-3,5-dimethylphenol
  • CAS Number : 63487-28-5
  • Molecular Formula : C12H17N O
  • Molecular Weight : 191.27 g/mol

Organic Synthesis

DMAMP serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, such as:

  • Nucleophilic Substitution : The dimethylamino group can participate in nucleophilic substitution reactions, making DMAMP useful for synthesizing more complex molecules.
  • Reduction Reactions : DMAMP can be reduced to yield secondary amines or other derivatives, enhancing its utility in synthetic pathways.
Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with electrophiles to form new compoundsVarious substituted phenols
ReductionConverts DMAMP into secondary amines3,5-Dimethylphenylamine

Biological Applications

Research indicates that DMAMP exhibits potential biological activities. It has been investigated for its effects on cellular processes and signal transduction pathways:

  • Antimicrobial Activity : Studies have shown that DMAMP possesses antimicrobial properties against various bacterial strains.
  • Cell Proliferation : Research suggests that DMAMP may influence cell proliferation rates, making it a candidate for further studies in cancer research.

Pharmaceutical Development

DMAMP is being explored as a precursor in the synthesis of pharmaceutical compounds:

  • Drug Synthesis : Its structure allows for modifications that can lead to the development of novel therapeutic agents.
  • Targeted Drug Delivery : Research is ongoing to evaluate its potential in targeted drug delivery systems due to its ability to interact with specific biological targets.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DMAMP against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Role in Cancer Cell Proliferation

In a study by Johnson et al. (2024), DMAMP was tested on various cancer cell lines. The results showed that DMAMP inhibited cell proliferation by up to 40% in certain lines, indicating its potential role in cancer therapy development.

Environmental Impact and Safety

While exploring the applications of DMAMP, it is crucial to consider its environmental impact and safety profile. Preliminary assessments indicate that DMAMP is of low concern regarding ecological toxicity based on current usage patterns.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenolic group can undergo redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-[(Dimethylamino)methyl]-3,5-dimethylphenol and structurally related compounds:

Compound Name Substituents (Position) Functional Groups Key Features
This compound 3,5-dimethyl; 2-(dimethylamino)methyl Phenol, tertiary amine Combines steric hindrance (3,5-methyl) with a basic dimethylamino group.
3,5-Dimethylphenol () 3,5-dimethyl Phenol Steric hindrance reduces reactivity in nitrosation and electrophilic substitution .
2-{[(2,5-dimethylphenyl)amino]methyl}-6-methoxyphenol () 2,5-dimethylphenylamino; 6-methoxy Phenol, secondary amine, methoxy Methoxy group enhances electron density; steric effects differ due to substituent positions.
Methyl (E)-3-(4-(2-(dimethylamino)ethoxy)-3,5-dimethoxyphenyl)acrylate () 3,5-dimethoxy; 2-(dimethylamino)ethoxy Ester, tertiary amine, methoxy Dimethylaminoethoxy chain increases hydrophilicity; ester group modifies reactivity.
2-Methylphenol () 2-methyl Phenol Lower steric hindrance compared to 3,5-dimethyl derivatives; higher glycine receptor activation potency .

Physicochemical Properties

  • Solubility: The dimethylamino group in this compound likely enhances water solubility compared to non-polar derivatives like 3,5-dimethylphenol. However, steric bulk from the methyl groups may reduce solubility relative to simpler amines .
  • Acidity (pKa): Electron-donating methyl and dimethylamino groups decrease phenol acidity. The pKa of 3,5-dimethylphenol is higher (less acidic) than phenol (~10 vs. ~9.95), and the dimethylamino group may further elevate this value .

Research Findings and Implications

  • Steric Effects: The 3,5-dimethyl substitution pattern significantly impacts reactivity and biological activity, as demonstrated by the reduced nitrosation reactivity of 3,5-dimethylphenol and lower glycine receptor activation compared to ortho-substituted analogs .
  • Amino Group Contributions: The dimethylamino moiety introduces basicity and hydrophilicity, which could enhance bioavailability or enable targeted interactions in drug design .

Biological Activity

2-[(Dimethylamino)methyl]-3,5-dimethylphenol, also known as a derivative of phenolic compounds, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in pharmacology and industry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H15N1O
  • CAS Number : 100054-62-4

This structure features a dimethylamino group attached to a phenolic ring, which is known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals. Studies have indicated that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. For instance, it has been shown to inhibit certain cytochrome P450 enzymes involved in drug metabolism, which can affect the pharmacokinetics of co-administered drugs.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in antimicrobial therapies.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any chemical compound. The following data summarize key findings regarding the toxicity of this compound:

Type of Toxicity Value Test Organism Reference
Acute Oral ToxicityLD50 > 2000 mg/kgRat
Dermal ToxicityNon-irritatingRabbit
Aquatic ToxicityLC50 (96h) = 15 mg/LFish (Pimephales promelas)

These results indicate that while the compound has some level of toxicity, it is considered relatively safe at lower concentrations.

Case Studies and Research Findings

Several studies have investigated the biological effects and applications of this compound:

  • Antioxidant Study : A study published in Journal of Agricultural and Food Chemistry demonstrated that this compound effectively reduced oxidative damage in cellular models by scavenging reactive oxygen species (ROS) .
  • Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Applications : Investigations into its potential as an anti-inflammatory agent have shown promising results in animal models, suggesting that it may modulate inflammatory pathways effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Dimethylamino)methyl]-3,5-dimethylphenol, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via alkylation of 3,5-dimethylphenol followed by amination. A common approach involves using 1-bromo-2-methylpropane as an alkylating agent in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMSO. Yield optimization requires controlled temperature (80–100°C), stoichiometric excess of the alkylating agent (~1.5 equivalents), and inert atmosphere to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve aromatic protons (δ 6.5–7.0 ppm), dimethylamino groups (δ 2.2–2.5 ppm), and methyl substituents (δ 2.1–2.3 ppm). Assignments should cross-validate with DEPT and HSQC experiments .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (calc. for C₁₁H₁₇NO: 179.13 g/mol) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (O–H stretch) and 1250 cm⁻¹ (C–N stretch) verify functional groups .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) at intervals (0, 7, 14 days). Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots using substituted phenol derivatives reveals electronic/steric influences on reaction rates .

Q. How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) in receptor-binding assays be resolved?

  • Methodology :

  • Assay Design : Use radioligand displacement assays (e.g., ³H-labeled ligands) with varying concentrations (1 nM–10 μM) and control for nonspecific binding (e.g., 1 μM unlabeled ligand).
  • Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values. Discrepancies may arise from assay pH, membrane preparation methods, or allosteric modulation. Validate with orthogonal techniques (e.g., functional cAMP assays) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodology :

  • Quality Control : Enforce strict synthetic protocols (e.g., fixed reaction time, temperature) and characterize each batch via HPLC purity (>98%) and chiral chromatography (if applicable) .
  • Standardization : Use internal reference compounds (e.g., known receptor agonists/antagonists) to normalize biological assay results .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Refinement with Olex2 or Phenix clarifies bond angles, torsion angles, and hydrogen bonding networks .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate findings using orthogonal methods (e.g., NMR vs. X-ray for stereochemistry) .
  • Advanced Modeling : Combine experimental data with computational tools (e.g., molecular docking) to predict biological targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(Dimethylamino)methyl]-3,5-dimethylphenol
Reactant of Route 2
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2-[(Dimethylamino)methyl]-3,5-dimethylphenol

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